molecular formula C10H16ClNOS B1490327 2-chloro-N-cyclopropyl-N-(tetrahydrothiophen-3-yl)propanamide CAS No. 2098000-09-8

2-chloro-N-cyclopropyl-N-(tetrahydrothiophen-3-yl)propanamide

Cat. No.: B1490327
CAS No.: 2098000-09-8
M. Wt: 233.76 g/mol
InChI Key: OAZQNWJWNRIYMQ-UHFFFAOYSA-N
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Description

2-Chloro-N-cyclopropyl-N-(tetrahydrothiophen-3-yl)propanamide is a chemical compound that has garnered significant attention in the scientific community due to its potential therapeutic and environmental applications. This compound features a chloro group, a cyclopropyl group, and a tetrahydrothiophen-3-yl group attached to a propanamide backbone, making it a unique and versatile molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-N-cyclopropyl-N-(tetrahydrothiophen-3-yl)propanamide typically involves the following steps:

  • Chlorination: The starting material, propanamide, undergoes chlorination to introduce the chloro group at the 2-position.

  • Cyclopropylation: The chlorinated propanamide is then treated with cyclopropylamine to introduce the cyclopropyl group.

  • Tetrahydrothiophen-3-yl Group Addition: Finally, the compound is reacted with tetrahydrothiophene-3-amine to attach the tetrahydrothiophen-3-yl group.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can also enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-N-cyclopropyl-N-(tetrahydrothiophen-3-yl)propanamide can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can lead to the formation of reduced analogs.

  • Substitution: Substitution reactions can occur at the chloro, cyclopropyl, or tetrahydrothiophen-3-yl groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution reaction.

Major Products Formed:

  • Oxidation Products: Oxo derivatives of the compound.

  • Reduction Products: Reduced analogs with altered functional groups.

  • Substitution Products: Derivatives with different substituents at the reactive sites.

Scientific Research Applications

2-Chloro-N-cyclopropyl-N-(tetrahydrothiophen-3-yl)propanamide has a wide range of applications in scientific research:

  • Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules.

  • Biology: It has been studied for its potential biological activity, including antimicrobial and antifungal properties.

  • Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.

  • Industry: The compound is used in the development of new materials and chemicals with unique properties.

Mechanism of Action

The mechanism by which 2-chloro-N-cyclopropyl-N-(tetrahydrothiophen-3-yl)propanamide exerts its effects involves interactions with specific molecular targets and pathways. The exact mechanism may vary depending on the application, but it generally involves binding to receptors or enzymes, leading to biological or chemical changes.

Comparison with Similar Compounds

2-Chloro-N-cyclopropyl-N-(tetrahydrothiophen-3-yl)propanamide is unique due to its specific structural features. Similar compounds include:

  • 2-Chloro-N-cyclopropyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide: This compound has a similar structure but differs in the aromatic ring system.

  • 2-Chloro-N-cyclopropyl-N-(phenyl)propanamide: This compound has a phenyl group instead of the tetrahydrothiophen-3-yl group.

These compounds share the chloro and cyclopropyl groups but differ in their substituents, leading to variations in their properties and applications.

Properties

IUPAC Name

2-chloro-N-cyclopropyl-N-(thiolan-3-yl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16ClNOS/c1-7(11)10(13)12(8-2-3-8)9-4-5-14-6-9/h7-9H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAZQNWJWNRIYMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N(C1CC1)C2CCSC2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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